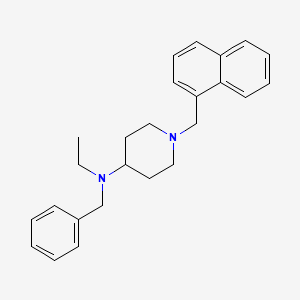![molecular formula C19H21N3O7S B10883957 (2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10883957.png)
(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone” is a complex organic compound with a unique structure.
- It combines a 2,3-dimethoxyphenyl group, a 4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl moiety, and a methanone functional group.
- The compound’s intricate structure suggests potential biological and synthetic significance.
Vorbereitungsmethoden
- The synthetic routes to prepare this compound involve several steps.
- One approach is a Povarov cycloaddition reaction followed by N-furoylation processes.
- Starting reagents include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol.
- The reaction conditions and industrial production methods can be optimized for yield and purity.
Analyse Chemischer Reaktionen
- “(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone” may undergo various reactions:
- Electrophilic substitution due to the aromatic nature of the indole nucleus.
- Potential oxidation, reduction, and substitution reactions.
- Common reagents include Lewis acids, bases, and oxidizing agents.
- Major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
- This compound has diverse applications:
- Anticancer: Investigate its potential as an NF-κB inhibitor.
- Antibacterial and antifungal properties.
- Anti-inflammatory effects.
- Immunomodulation.
Wirkmechanismus
- The exact mechanism remains an active area of research.
- Molecular targets may include specific receptors or enzymes.
- Pathways involved could relate to inflammation, cell signaling, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other indole derivatives.
- For instance, N-(tetrahydroquinolin-1-yl) amide compounds exhibit various pharmacological activities.
- Highlight the uniqueness of “(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone” compared to these analogs.
Eigenschaften
Molekularformel |
C19H21N3O7S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
(2,3-dimethoxyphenyl)-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21N3O7S/c1-28-16-8-5-6-14(18(16)29-2)19(23)20-10-12-21(13-11-20)30(26,27)17-9-4-3-7-15(17)22(24)25/h3-9H,10-13H2,1-2H3 |
InChI-Schlüssel |
AFDISTSKLNUOPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Chlorophenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883883.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
![3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10883901.png)


![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10883921.png)
![3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883929.png)
![3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883935.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10883940.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10883943.png)
![1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B10883950.png)


![Azepan-1-yl[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10883976.png)
